
1,1,2-Trichloro-4-(propylsulfanyl)but-1-EN-3-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2-Trichloro-4-(propylsulfanyl)but-1-EN-3-yne is an organic compound with the molecular formula C7H9Cl3S. This compound is characterized by the presence of three chlorine atoms, a propylsulfanyl group, and an alkyne functional group. It is a versatile compound with significant applications in various fields of scientific research and industry.
Méthodes De Préparation
The synthesis of 1,1,2-Trichloro-4-(propylsulfanyl)but-1-EN-3-yne typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable alkyne precursor.
Chlorination: The alkyne undergoes chlorination to introduce chlorine atoms at specific positions.
Thioether Formation:
Final Product: The final product, this compound, is obtained after purification and characterization.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1,1,2-Trichloro-4-(propylsulfanyl)but-1-EN-3-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The alkyne group can participate in addition reactions with halogens or hydrogen halides, forming dihalo or trihalo derivatives.
Applications De Recherche Scientifique
1,1,2-Trichloro-4-(propylsulfanyl)but-1-EN-3-yne has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1,2-Trichloro-4-(propylsulfanyl)but-1-EN-3-yne involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the alkyne and thioether functional groups. These groups can interact with enzymes, proteins, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research.
Comparaison Avec Des Composés Similaires
1,1,2-Trichloro-4-(propylsulfanyl)but-1-EN-3-yne can be compared with other similar compounds, such as:
1,1,2-Trichloroethane: A chlorinated hydrocarbon with similar chlorine content but different functional groups.
1,1,2-Trichloro-1,2,2-trifluoroethane: Another chlorinated compound with fluorine atoms, used as a solvent.
1,1,1-Trichloroethane: A widely used industrial solvent with different chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications.
Propriétés
Numéro CAS |
62897-12-5 |
|---|---|
Formule moléculaire |
C7H7Cl3S |
Poids moléculaire |
229.6 g/mol |
Nom IUPAC |
1,1,2-trichloro-4-propylsulfanylbut-1-en-3-yne |
InChI |
InChI=1S/C7H7Cl3S/c1-2-4-11-5-3-6(8)7(9)10/h2,4H2,1H3 |
Clé InChI |
KVQDNXVNOZHKQU-UHFFFAOYSA-N |
SMILES canonique |
CCCSC#CC(=C(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


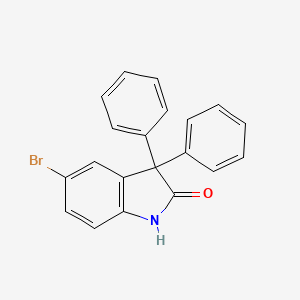
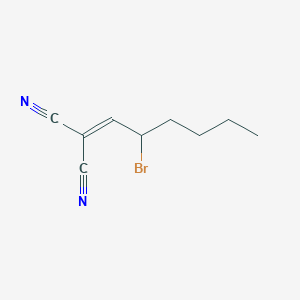


![9,9'-[Oxybis(methylene)]dianthracene](/img/structure/B14506460.png)
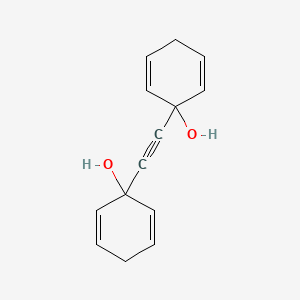
![2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14506475.png)
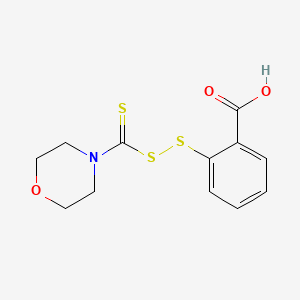
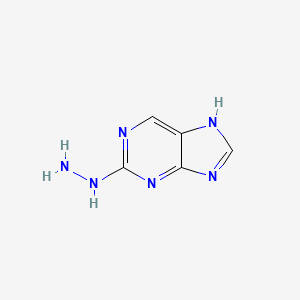
![Urea, N-[(2,5-dimethylphenyl)methyl]-N'-phenyl-](/img/structure/B14506489.png)
![Naphtho[1,8-cd]-1,2-thiaselenole](/img/structure/B14506496.png)
![Ethyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14506498.png)


